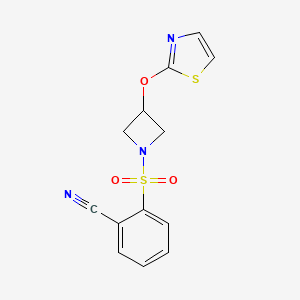![molecular formula C21H17F2N5O2 B2564417 N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-38-8](/img/structure/B2564417.png)
N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17F2N5O2 and its molecular weight is 409.397. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Translocator Protein (TSPO) with PET
Radiosynthesis of [18F]PBR111, a Selective Radioligand for Imaging the Translocator Protein (18 kDa) with PET :This study discusses the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed with a fluorine atom for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research highlights the application of such compounds in imaging translocator protein (TSPO), an early biomarker of neuroinflammatory processes, using PET imaging techniques (Dollé et al., 2008).
Novel Ligands for Neuroinflammation Imaging
Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands :A series of novel pyrazolo[1,5-a]pyrimidines, closely related to selective ligands of the TSPO, were synthesized and evaluated for their potential in binding the TSPO. This study showcases the development of new ligands for imaging neuroinflammatory processes, underlining the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Synthesis and Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety :This research explores the synthesis of various new heterocycles incorporating the antipyrine moiety, including pyrazolo[3,4-d]pyrimidine derivatives, and evaluates their antimicrobial activity. The study contributes to the field by identifying new compounds with potential antimicrobial properties, expanding the application of pyrazolo[3,4-d]pyrimidine derivatives in antimicrobial research (Bondock et al., 2008).
Synthesis and Evaluation of Antitumor Activities
Synthesis, Characterization, and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives :This study involves the synthesis of a new series of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antitumor activity against the human breast adenocarcinoma cell line MCF7. The research demonstrates the potential of these compounds in anticancer therapy, highlighting the relevance of pyrazolo[3,4-d]pyrimidine derivatives in the development of new anticancer agents (El-Morsy et al., 2017).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-3-5-15(7-13(12)2)28-20-16(9-25-28)21(30)27(11-24-20)10-19(29)26-18-6-4-14(22)8-17(18)23/h3-9,11H,10H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQURFIGBEPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2564336.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2564337.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2564338.png)
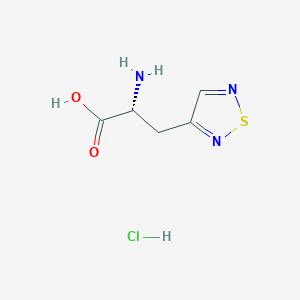
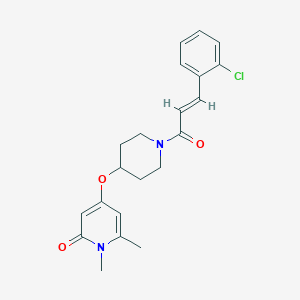
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2564343.png)
![6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2564344.png)


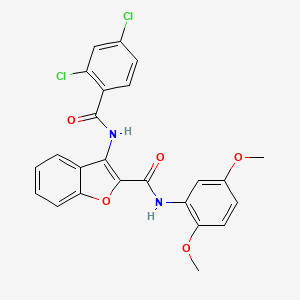

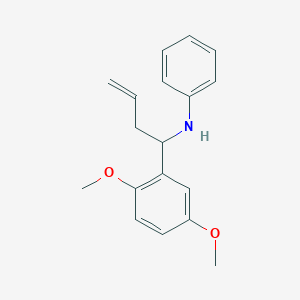
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)
